2-(2-Bromophenyl)-3'-trifluoromethylacetophenone
CAS No.: 898784-17-3
Cat. No.: VC2290323
Molecular Formula: C15H10BrF3O
Molecular Weight: 343.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898784-17-3 |
|---|---|
| Molecular Formula | C15H10BrF3O |
| Molecular Weight | 343.14 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2 |
| Standard InChI Key | CJEARCZMEJWKBZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
2-(2-Bromophenyl)-3'-trifluoromethylacetophenone is characterized by its specific structural arrangement, where a bromophenyl group is positioned at the ortho position (position 2) and a trifluoromethyl group at the meta position (position 3') of the acetophenone core. This structural configuration likely influences its physical and chemical properties significantly.
Molecular Characteristics
The compound belongs to the family of functionalized acetophenones containing both halogen substituents and a trifluoromethyl group. The presence of these functional groups creates a molecule with the following characteristics:
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Molecular Formula: C₁₅H₁₀BrF₃O
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Molecular Weight: Approximately 359.15 g/mol
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Structural Features: Contains an ortho-bromophenyl group, a meta-trifluoromethyl group, and a carbonyl function
The ortho position of the bromine atom likely introduces steric effects that influence the compound's reactivity and conformation, while the meta-positioned trifluoromethyl group provides electronic effects that modify the electron distribution across the molecule.
Physical Properties
Based on structural analysis and comparison with similar compounds, 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone is expected to exhibit the following physical properties:
| Property | Expected Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Common for similar acetophenone derivatives |
| Solubility | Soluble in organic solvents (DMSO, acetone, chloroform) | Presence of aromatic rings and halogen substituents |
| Melting Point | 85-95°C (estimated) | Based on similar brominated acetophenones |
| Lipophilicity (LogP) | 4.2-4.8 (estimated) | Presence of bromine and CF₃ groups increasing lipophilicity |
Synthesis Methodologies
Several synthetic routes can be employed to prepare 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone, drawing from established procedures for similar compounds.
Friedel-Crafts Acylation
One potential synthetic route involves Friedel-Crafts acylation, where 2-bromobenzene reacts with a suitable acylating agent derived from 3-trifluoromethylbenzoic acid or its derivatives.
Chemical Reactivity
The reactivity of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone is primarily influenced by three reactive sites: the bromine atom, the trifluoromethyl group, and the carbonyl functionality.
Substitution Reactions
The bromine atom at the ortho position is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions:
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Nucleophilic Substitution: The bromine can be substituted with nucleophiles such as amines, thiols, or azides.
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Metal-Catalyzed Coupling: The bromine site enables Suzuki, Stille, or Sonogashira coupling reactions, facilitating the introduction of various functional groups.
Carbonyl Reactions
The ketone functionality can participate in numerous reactions:
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Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl to the corresponding alcohol.
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Nucleophilic Addition: Grignard reagents, organolithium compounds, or hydride donors can add to the carbonyl.
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Condensation Reactions: The carbonyl can undergo condensation with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively.
Trifluoromethyl Group Interactions
The trifluoromethyl group, while generally stable, influences the electronic properties of the molecule:
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Electronic Effects: The strong electron-withdrawing nature impacts the reactivity of nearby functional groups.
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Metabolic Stability: The CF₃ group enhances metabolic stability compared to non-fluorinated analogues.
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Hydrogen Bonding: The fluorine atoms can participate in weak hydrogen bonding interactions, affecting crystal packing and solubility.
Applications in Scientific Research
The unique structural features of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone make it potentially valuable in various research applications.
Medicinal Chemistry Applications
In medicinal chemistry, compounds with similar structural features have demonstrated various biological activities:
| Potential Application | Mechanism | Structural Feature Responsible |
|---|---|---|
| Enzyme Inhibition | Interaction with enzyme active sites | Bromophenyl and CF₃ groups providing binding affinity |
| Anti-inflammatory Activity | Modulation of inflammatory pathways | CF₃ group enhancing metabolic stability |
| Anticancer Properties | Interaction with cellular targets | Bromophenyl group enabling specific binding interactions |
The ortho-bromophenyl group potentially offers different binding interactions compared to para-substituted analogues, potentially resulting in distinct biological activities.
Material Science Applications
Fluorinated acetophenones have found applications in material science:
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Liquid Crystal Development: The presence of both bromo and trifluoromethyl groups can contribute to liquid crystalline properties.
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Polymer Science: As monomers or modifiers in polymer synthesis, particularly where enhanced thermal stability is desired.
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Photonic Materials: The potential photophysical properties may make it suitable for optoelectronic applications.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR features include:
¹H NMR (500 MHz, CDCl₃):
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Aromatic protons: Complex multiplet patterns in the range of 7.0-8.0 ppm
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Methylene protons: Singlet at approximately 4.5-5.0 ppm
¹⁹F NMR (470 MHz, CDCl₃):
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CF₃ group: Singlet at approximately -62 to -65 ppm
¹³C NMR (125 MHz, CDCl₃):
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Carbonyl carbon: Signal at approximately 195-200 ppm
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CF₃ carbon: Quartet at approximately 120-125 ppm (J ≈ 270 Hz)
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Aromatic carbons: Multiple signals between 120-140 ppm
Infrared Spectroscopy
Key IR absorptions would include:
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C=O stretch: Strong band at approximately 1680-1700 cm⁻¹
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C-F stretching: Strong bands at approximately 1100-1350 cm⁻¹
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C-Br stretching: Medium band at approximately 550-650 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peaks showing characteristic bromine isotope pattern (M and M+2 peaks in approximately 1:1 ratio)
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Fragment ions corresponding to loss of CF₃, Br, and other characteristic fragmentations
Comparative Analysis with Structurally Related Compounds
Comparing 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone with structurally related compounds provides insights into how positional isomerism affects properties and activities.
Positional Isomers Comparison
| Compound | Structural Differences | Expected Property Differences |
|---|---|---|
| 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone | Ortho-Br, Meta-CF₃ | Enhanced steric hindrance, distinct conformational preferences |
| 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone | Para-Br, Ortho-CF₃ | Less steric hindrance, different electronic distribution |
| 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone | Meta-Br, Para-CF₃ | Intermediate steric properties, distinct electronic effects |
Functional Group Variations
Replacing the bromine with other halogens creates compounds with different properties:
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Fluorine Analogue: Smaller size, stronger C-F bond, altered reactivity
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Chlorine Analogue: Intermediate size, different reactivity profile
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Iodine Analogue: Larger size, more reactive C-I bond, potential for additional coupling reactions
Future Research Directions
Several promising research avenues for 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone merit exploration:
Synthetic Methodology Development
Advanced synthetic approaches, particularly those involving photocatalysis, could enable more efficient and selective preparation of the compound. Recent work on photoinduced synthesis of trifluoromethylated compounds suggests promising directions .
Structure-Activity Relationship Studies
Comprehensive evaluation of how the specific positions of the bromine and trifluoromethyl groups affect biological activity could reveal unique therapeutic applications.
Materials Science Applications
Investigation of the compound's potential in advanced materials, particularly in areas where halogenated and fluorinated compounds show promise:
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Electronic Materials: Potential applications in organic electronics
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Advanced Polymers: Use as monomers or modifiers in specialty polymers
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Photonic Applications: Exploration of photophysical properties for sensing or imaging
Analytical Methods for Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for detection and quantification would typically employ:
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HPLC Conditions:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient
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Detection: UV detection at 254-280 nm
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GC Conditions:
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Column: DB-5 or similar
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Temperature program: 80°C initial, ramping to 280°C
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Detection: FID or MS
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Sample Preparation Methods
Effective extraction and purification protocols might include:
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Liquid-liquid extraction: Using dichloromethane or ethyl acetate
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Solid-phase extraction: C18 cartridges for sample clean-up
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Recrystallization: From ethanol/water mixtures for purification
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